molecular formula C17H30O B12916879 5-Heptyl-3-methyl-2-pentylfuran CAS No. 170233-67-7

5-Heptyl-3-methyl-2-pentylfuran

Cat. No.: B12916879
CAS No.: 170233-67-7
M. Wt: 250.4 g/mol
InChI Key: USLSHTRZCWBJPZ-UHFFFAOYSA-N
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Description

5-Heptyl-3-methyl-2-pentylfuran (Chemical Abstracts Registry Number: 170233-67-7) is a furan derivative characterized by three alkyl substituents: a heptyl chain at position 5, a methyl group at position 3, and a pentyl group at position 2. Its molecular formula is C₁₇H₃₀O, with a molar mass of 250.42 g/mol.

Properties

CAS No.

170233-67-7

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

5-heptyl-3-methyl-2-pentylfuran

InChI

InChI=1S/C17H30O/c1-4-6-8-9-11-12-16-14-15(3)17(18-16)13-10-7-5-2/h14H,4-13H2,1-3H3

InChI Key

USLSHTRZCWBJPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(O1)CCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-3-methyl-2-pentylfuran can be achieved through the isomerization of β-alkynyl allylic alcohols catalyzed by silver nitrate on silica gel . The process involves several steps:

    Preparation of 2-Bromo-1-octen-3-ol: This intermediate is synthesized by reacting 1-octyn-3-ol with hydrogen bromide in the presence of tetraethylammonium bromide.

    Formation of 7-Methylene-8-hexadecyn-6-ol: The intermediate is then reacted with dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in diethylamine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-3-methyl-2-pentylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and other substituted products.

Scientific Research Applications

5-Heptyl-3-methyl-2-pentylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Heptyl-3-methyl-2-pentylfuran involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, making it a potential antioxidant. Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of 5-Heptyl-3-methyl-2-pentylfuran and related furan/benzofuran derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound Heptyl (C5), methyl (C3), pentyl (C2) C₁₇H₃₀O 250.42 High lipophilicity; flavor/fragrance uses
5-Benzyl-3-(hydroxymethyl)furan Benzyl (C5), hydroxymethyl (C3) C₁₂H₁₂O₂ 188.22 Precursor to pyrethroid insecticides
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran Chloro (C5), methyl (C2), phenylsulfonyl (C3) C₁₅H₁₁ClO₃S 306.76 Crystalline solid; structural studies via X-ray diffraction
5-Bromo-2-(3-fluorophenyl)-3-methylsulfonyl-1-benzofuran Bromo (C5), 3-fluorophenyl (C2), methylsulfonyl (C3) C₁₅H₁₀BrFO₃S 389.26 Synthetic intermediate; purified via column chromatography
5-Hexyl-3-pentylfuran-2(5H)-one Hexyl (C5), pentyl (C3), lactone ring C₁₅H₂₆O₂ 238.36 Cyclic ketone; potential polymer additive
5-Hydroxy-3-phenyl-2(3H)-benzofuranone Hydroxy (C5), phenyl (C3) C₁₄H₁₀O₃ 226.23 Antioxidant properties; pharmaceutical applications
5-(5-Heptyl-3-methylfuran-2-yl)pentanoic acid Heptyl (C5), methyl (C3), carboxylic acid (C2) C₁₇H₂₆O₃ 278.39 Furan fatty acid (F-acid); metabolic intermediate

Key Research Findings and Comparative Analysis

Lipophilicity and Solubility
  • This compound exhibits pronounced lipophilicity due to its long alkyl chains, making it soluble in non-polar solvents like hexane. In contrast, 5-Benzyl-3-(hydroxymethyl)furan (with a polar hydroxymethyl group) shows moderate solubility in polar aprotic solvents like acetone .
  • 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran and its brominated analog are sparingly soluble in water but dissolve in dichloromethane, reflecting the electron-withdrawing nature of sulfonyl groups .

Biological Activity

5-Heptyl-3-methyl-2-pentylfuran is a member of the furan family, which has garnered attention for its potential biological activities. This compound is structurally related to other substituted furans, which have been studied for various pharmacological effects. This article explores the biological activity of this compound, reviewing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with heptyl and pentyl groups. Its molecular formula is C13_{13}H24_{24}O, and it has a unique structure that may influence its biological interactions.

Toxicological Studies

Toxicity assessments of substituted furans indicate that they may possess harmful effects at certain concentrations. For example, general furan compounds have been associated with liver toxicity and carcinogenicity in laboratory animals . The Pacific Northwest National Laboratory's report suggests that these compounds exhibit a non-genotoxic mechanism of action, which could be relevant for understanding the safety profile of this compound .

1. Antifungal Activity Assessment

A study on volatile organic compounds (VOCs) produced by Xenorhabdus indica highlighted the antifungal properties of similar compounds. The research utilized fluorescence assays and scanning electron microscopy to demonstrate how these compounds disrupt cell wall integrity in fungi . Although this study did not directly test this compound, it provides a framework for expected biological interactions based on structural characteristics.

2. Toxicity Evaluation

In toxicity evaluations involving related furan compounds, a NOAEL (No Observed Adverse Effect Level) was determined for some substituted furans at approximately 0.03 mg/kg/day . This finding is crucial for establishing safety thresholds for this compound in future studies.

Research Findings

Study Focus Findings
PNNL Report Toxicity of Furan CompoundsIdentified non-genotoxic mechanisms; proposed occupational exposure limits based on animal studies.
Antifungal Study Antimicrobial ActivityDemonstrated antifungal properties in related VOCs; suggested mechanisms include disruption of cell wall integrity.

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